ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate
Description
Ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate is a synthetic organic compound that belongs to the class of isothiazole derivatives This compound is characterized by the presence of a fluorobenzoyl group, an isothiazole ring, and an ethyl ester functional group
Properties
IUPAC Name |
ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-1,2-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-3-20-14(19)11-8(2)17-21-13(11)16-12(18)9-6-4-5-7-10(9)15/h4-7H,3H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTKQKLORINPGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1C)NC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate typically involves a multi-step process. One common method includes the reaction of 2-fluorobenzoyl chloride with ethyl 5-amino-3-methyl-4-isothiazolecarboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles such as amines or thiols can replace the fluorine atom, forming new derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The isothiazole ring may also play a role in binding to biological targets, leading to the modulation of specific biochemical pathways. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate can be compared with other similar compounds such as:
Ethyl 5-amino-3-methyl-4-isothiazolecarboxylate: Lacks the fluorobenzoyl group, which may result in different biological activities and chemical reactivity.
2-Fluorobenzoyl chloride: A precursor in the synthesis of the target compound, used in various organic synthesis reactions.
Ethyl 5-[(2-chlorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate: Similar structure but with a chlorine atom instead of fluorine, which can lead to different chemical and biological properties
This compound stands out due to the presence of the fluorine atom, which can significantly influence its reactivity and interactions with biological targets.
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